Benzyl eugenol

説明

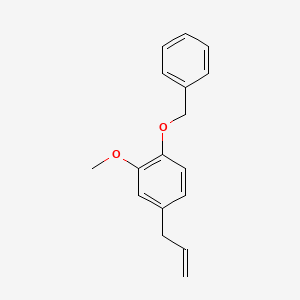

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methoxy-1-phenylmethoxy-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-6,8-12H,1,7,13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCLRALYUOMPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069179 | |

| Record name | Benzyl eugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57371-42-3 | |

| Record name | Benzyleugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57371-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057371423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl eugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl eugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-allyl-2-methoxyphenyl benzyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Benzyl Eugenol

Strategies for the Synthesis of Benzyl (B1604629) Eugenol (B1671780) and its Analogues

The synthesis of benzyl eugenol and its related compounds primarily involves the modification of the phenolic hydroxyl group of eugenol. Etherification and esterification are the principal strategies employed, with various techniques developed to optimize these transformations.

O-Derivatization Reactions for this compound Formation

The most direct method for the synthesis of this compound is the O-derivatization of eugenol, specifically through O-benzylation. This reaction targets the nucleophilic phenolic hydroxyl group of the eugenol molecule. The process typically involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks a benzyl halide. A common procedure involves reacting eugenol with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724). scielo.br This method serves as a crucial step in multi-step syntheses where protection of the phenolic hydroxyl group is necessary to allow for selective modification of other parts of the molecule, such as the allyl side chain. scielo.brscielo.br The benzyl ether linkage is stable under many reaction conditions but can be cleaved when desired, making it an effective protecting group. organic-chemistry.org

Esterification and Etherification Approaches in this compound Synthesis

Etherification and esterification are fundamental reactions for modifying the phenolic hydroxyl group of eugenol, leading to the synthesis of this compound and its analogues, respectively. iomcworld.comnih.gov

Etherification for this compound Synthesis: The formation of this compound is a classic example of an etherification reaction, most commonly achieved via the Williamson ether synthesis. wikipedia.orgyoutube.com This S_N2 reaction involves an alkoxide (in this case, the eugenoxide ion) acting as a nucleophile to displace a halide from a primary alkyl halide (benzyl halide). wikipedia.org The reaction is typically carried out by first treating eugenol with a base to generate the sodium or potassium eugenoxide, followed by the addition of benzyl chloride or benzyl bromide. scielo.brorganic-chemistry.orgdoubtnut.com The use of a primary halide like benzyl bromide is crucial to favor the S_N2 substitution pathway over elimination reactions. wikipedia.orgvaia.com

Table 1: Examples of Etherification Reactions for this compound Synthesis

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Eugenol | Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃) | Acetonitrile (MeCN), Room Temperature, 4 h | This compound | 98% | scielo.br |

| Eugenol | Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | This compound | - | mdpi.com |

Table data synthesized from referenced research articles.

Esterification for this compound Analogues: While etherification yields this compound, esterification of eugenol's hydroxyl group produces a different class of derivatives with an ester linkage, such as eugenyl acetate (B1210297) or eugenyl benzoate (B1203000). medcraveonline.commedcraveonline.com These reactions are typically performed by reacting eugenol with an acid chloride or an acid anhydride. scielo.brnih.govmedcraveonline.com For instance, eugenyl benzoate can be synthesized by reacting eugenol with benzoic acid, often using a catalyst. medcraveonline.comresearchgate.net Both chemical and enzymatic methods have been developed for the synthesis of these eugenol esters. medcraveonline.com

Microwave-Assisted Synthesis Techniques for this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as significantly reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating. udayton.edueurekaselect.com This methodology has been successfully applied to the synthesis of various heterocyclic and derivative compounds, including those related to the eugenol scaffold. acs.orgresearchgate.netundip.ac.id

The synthesis of eugenol derivatives, including ethers and triazoles, can be efficiently conducted using microwave irradiation. acs.orgresearchgate.net For example, the bimolecular nucleophilic substitution required for ether formation can be accelerated under microwave conditions. researchgate.net In a relevant study, 1,2,3-triazole derivatives of eugenol were synthesized in a two-step process where the initial etherification with propargyl bromide was followed by a microwave-assisted azide-alkyne cycloaddition. acs.org Similarly, other nucleophilic substitution reactions on chloro-functionalized molecules have been shown to proceed efficiently in minutes under microwave irradiation, a process that would otherwise require extended periods with conventional heating. udayton.edu This suggests that the direct synthesis of this compound via Williamson ether synthesis is a strong candidate for microwave-assisted conditions, which would likely lead to shorter reaction times and increased efficiency. udayton.edueurekaselect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Extended reaction times, complex catalysts | 5 minutes at 160 °C, no catalyst | Speed, efficiency, green chemistry | udayton.edu |

| Cycloaddition (for derivatives) | - | 150 W, 70 °C, 20 min | Rapid reaction, high yield | researchgate.net |

| Benzoxazole Synthesis | Slow, inefficient energy transfer | Direct, rapid heating | Efficiency, speed | eurekaselect.com |

Table data synthesized from referenced research articles.

Stereoselective Synthesis of this compound Isomers

While this compound itself is achiral, the synthesis of its isomers, such as benzyl isoeugenol (B1672232), and the stereoselective functionalization of its scaffold are of significant interest. Isoeugenol, a constitutional isomer of eugenol where the allyl group's double bond is conjugated with the aromatic ring, can also be benzylated to form benzyl isoeugenol. The synthesis of polysubstituted tetrahydroquinolines has been achieved through a stereoselective imino Diels-Alder reaction using isoeugenol as the dienophile. scielo.br

Stereoselectivity becomes critical when modifying the allyl group of this compound. For instance, creating chiral centers on the side chain allows for the synthesis of specific stereoisomers. One approach involves the synthesis of a bromo derivative of o-eugenol, followed by protection of the hydroxyl group with benzyl bromide. tandfonline.com Subsequent reactions on the side chain can then be performed stereoselectively. The synthesis of (+)-Dehydrodiconiferyl alcohol, which has two chiral carbons, demonstrates the importance of controlling stereochemistry in derivatives originating from similar phenolic precursors. tandfonline.com The synthesis of specific enantiomers is crucial for evaluating their distinct biological activities. tandfonline.com

Advanced Chemical Modifications of this compound Scaffold

Once the phenolic hydroxyl group of eugenol is protected as a benzyl ether, the otherwise reactive allyl group becomes the primary site for further chemical transformations. This strategy allows for a wide range of modifications to the side chain. researchgate.net

Functionalization of the Allyl Moiety in this compound Derivatives

The allyl group of this compound is amenable to a variety of chemical reactions, including hydroboration-oxidation, oxidative cleavage, and epoxidation, enabling the synthesis of a diverse array of derivatives. scielo.brresearchgate.net Protecting the phenol as a benzyl ether is a key first step for many of these transformations. scielo.br

Hydroboration-Oxidation: The double bond of this compound can be converted into a primary alcohol via hydroboration, followed by oxidation. For example, treatment with borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) yields the corresponding 3-(4-benzyloxy-3-methoxyphenyl)propan-1-ol. scielo.br This alcohol can then be converted to other functional groups, such as a primary iodide, which serves as an intermediate in the synthesis of compounds like 6-gingerol. scielo.br

Oxidative Cleavage: The allyl double bond can be cleaved to produce an aldehyde. This is commonly achieved through ozonolysis or by using reagents like osmium tetroxide and sodium periodate. scielo.brscielo.br For instance, benzylated eugenol can be subjected to oxidative cleavage to yield 2-(4-benzyloxy-3-methoxyphenyl)acetaldehyde, a key intermediate that can be used in further synthetic steps, such as Knoevenagel condensations. scielo.br

Epoxidation and Ring Opening: The allyl group can be epoxidized to form an oxirane ring. This transformation can be accomplished using peroxy acids like m-chloroperbenzoic acid (mCPBA). researchgate.net The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a functionalized lateral chain. researchgate.net

Table 3: Synthetic Transformations of the Allyl Group in Benzylated Eugenol

| Transformation | Reagents | Intermediate/Product | Subsequent Use | Reference |

|---|---|---|---|---|

| Hydroboration/Iodination | 1. NaBH₄, I₂ 2. NaOMe, I₂ | Primary iodide | Synthesis of 6-gingerol | scielo.br |

| Hydroboration-Oxidation | 1. BH₃·SMe₂ 2. H₂O₂, NaOH | Primary alcohol | Synthesis of (±)-Tashiromine | scielo.br |

| Oxidative Cleavage | OsO₄ (cat.), NaIO₄ | Aldehyde | Synthesis of β-ketoesters | scielo.br |

| Epoxidation | m-Chloroperbenzoic acid (mCPBA) | Epoxide | Ring-opening reactions | researchgate.net |

Table data synthesized from referenced research articles.

Introduction of Heterocyclic Systems to this compound

The incorporation of heterocyclic rings into the eugenol framework is a key strategy for synthesizing derivatives with novel properties. While much of the foundational research has been conducted on eugenol itself, the synthetic routes are adaptable for this compound, where the phenolic hydroxyl group is protected. The presence of the benzyl group necessitates modifications to synthetic strategies, particularly for reactions that would typically involve the free phenol.

The primary sites for modification on the this compound molecule are the allylic double bond and the aromatic ring. Heterocyclic systems are commonly introduced via the allyl group. A prevalent method involves a two-step process starting with the epoxidation of the allyl double bond to form an oxirane ring. This epoxide serves as a versatile intermediate. For instance, the oxirane can undergo azidolysis with sodium azide (B81097) to yield an azido-alcohol. scielo.br This intermediate is then perfectly primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to react with various terminal alkynes. This reaction sequence efficiently generates a wide array of 1,2,3-triazole derivatives. scielo.brnih.govtandfonline.comacs.org The 1,2,3-triazole moiety is of particular interest as it is a known pharmacophore that can enhance the bioactivities of the parent molecule. nih.gov

Another approach involves the synthesis of hydrazides from the eugenol scaffold, which can then be used to construct other heterocyclic systems. For example, a hydrazide derivative of eugenol can undergo a condensation reaction with 2,5-hexanedione (B30556) to form a pyrrole (B145914) ring. rsc.org Similarly, new 1,3,4-oxadiazole (B1194373) heterocycles with demonstrated anticancer properties have been developed from eugenol-based intermediates. rsc.orgacs.org

Furthermore, benzoxazine (B1645224) rings can be formed by reacting eugenol with an amine and formaldehyde (B43269) (a Mannich-type reaction). nih.gov For this compound, this transformation would likely require alternative pathways or prior debenzylation, but it highlights the capacity of the eugenol structure to serve as a scaffold for complex heterocyclic systems. These synthetic strategies demonstrate the modularity of introducing heterocyclic systems, which can significantly alter the steric and electronic properties of this compound, leading to compounds with unique chemical and biological profiles. rsc.orgnih.gov

Derivatization for Enhanced Bioactivity and Specific Targeting

The modification of the this compound structure is a primary strategy for enhancing its biological activity and achieving specific targeting. Derivatization can alter physicochemical properties such as lipophilicity, which in turn affects bioavailability and interaction with biological targets. vulcanchem.com Research has shown that even minor structural changes can lead to significant improvements in efficacy against various pathological and microbial targets. researchgate.netd-nb.info

Structural modifications are typically focused on the three reactive centers of the eugenol molecule: the hydroxyl group, the allyl group, and the aromatic ring. researchgate.net In this compound, the hydroxyl group is protected, shifting the focus to the other two sites.

Modifications at the Allyl Group: The allylic double bond is a hub for chemical transformations aimed at enhancing bioactivity.

Epoxidation and Ring Opening: Conversion of the allyl group to an epoxide, followed by ring-opening reactions with various nucleophiles (such as alcohols), has yielded alkoxy alcohol derivatives. researchgate.netpreprints.org Certain derivatives from this class, like 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol, have shown significant insecticidal activity. researchgate.netrsc.org

Addition Reactions: Addition reactions across the double bond have been shown to increase the spectrum of antibacterial action. Derivatives created this way were found to be active against bacterial strains like Escherichia coli and Staphylococcus aureus, against which the parent eugenol showed no activity. researchgate.netd-nb.info

Chalcogen Incorporation: Elongating the allyl chain by incorporating a chalcogen atom (sulfur or selenium) has been explored. This strategy led to derivatives with markedly enhanced antibacterial activity against Helicobacter pylori, with some compounds showing minimal inhibitory concentrations (MICs) as low as 4 µg/mL, a significant improvement over the parent eugenol (32–64 µg/mL). mdpi.com

Modifications at the Aromatic Ring:

Diazo Aryl Functionalization: The introduction of an azo group linked to various aryl substituents on the aromatic ring of eugenol has produced derivatives with potent antibacterial properties. Notably, derivatives with meta-chloro and ortho-chloro phenyl groups demonstrated the best results against H. pylori. mdpi.com

Aminomethylation: The synthesis of aminomethyl derivatives has resulted in compounds with promising anticancer activity. nih.gov

The table below summarizes key research findings on the derivatization of the eugenol scaffold for enhanced bioactivity.

| Derivative Class | Structural Modification | Enhanced Bioactivity | Key Findings | References |

| Heterocycles | Introduction of 1,2,3-triazole, benzoxazine, or 1,3,4-oxadiazole-Mannich base moieties. | Antifungal, Anticancer | Triazole derivatives showed potent antifungal activity. nih.govacs.org Benzoxazine derivatives exhibited anticancer effects. nih.gov A 1,3,4-oxadiazole derivative was a highly active cytotoxic agent against prostate, breast, and ovarian cancer cell lines. acs.org | nih.gov, acs.org, nih.gov, acs.org |

| Alkoxy Alcohols | Epoxidation of the allyl group followed by ring-opening with alcohols. | Insecticidal | Derivatives showed increased toxicity against Spodoptera frugiperda insect cells compared to eugenol. researchgate.netmdpi.com | mdpi.com, researchgate.net |

| Esters | Esterification of the phenolic hydroxyl group. | Antibacterial, Anti-inflammatory | While antioxidant activity was reduced, antibacterial action was broadened to include strains like E. coli and S. aureus. researchgate.netd-nb.info Acetylation increased anti-inflammatory selectivity. uns.ac.id | researchgate.net, d-nb.info, uns.ac.id |

| Chalcogen Derivatives | Incorporation of a sulfur atom into the allyl side chain. | Antibacterial (H. pylori) | Significantly improved MIC values against drug-resistant H. pylori strains. mdpi.com | mdpi.com |

| Azo Derivatives | Addition of a diazo aryl group to the aromatic ring. | Antibacterial (H. pylori) | Chloro-substituted phenyl derivatives showed the best results, with MIC values of 8 µg/mL. mdpi.com | mdpi.com |

Computational Chemistry in Guiding this compound Synthesis

Computational chemistry has become an indispensable tool in the rational design and synthesis of this compound derivatives. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide profound insights into molecular structure, reactivity, and biological interactions, thereby guiding synthetic efforts toward compounds with desired properties. acs.orgtandfonline.com

Density Functional Theory (DFT): DFT is widely used to investigate the structural and electronic properties of eugenol derivatives. uchile.cl It can predict molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and calculate various reactivity descriptors. tandfonline.comuchile.cl This information is crucial for understanding the antioxidant potential and chemical reactivity of newly synthesized compounds. uchile.cl For example, DFT studies have been employed to elucidate the ring-opening mechanism of epoxide eugenol, providing theoretical support for experimentally observed outcomes. tandfonline.com By predicting the most likely sites for electrophilic or nucleophilic attack, DFT helps chemists anticipate reaction pathways and design more efficient syntheses.

Molecular Docking and Dynamics: Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. This method is instrumental in guiding the synthesis of derivatives for specific therapeutic targets. nih.govacs.org

Target Identification and Validation: In several studies, docking simulations have been used to elucidate the binding mode of eugenol derivatives in the catalytic pocket of target enzymes. For instance, 1,2,3-triazole derivatives of eugenol were docked into the active site of C. gloeosporioides CYP51, a key fungal enzyme, to explain their antifungal activity. nih.govacs.org Similarly, a highly potent 1,3,4-oxadiazole derivative was shown through docking to interact strongly with thymidylate synthase, a target in cancer therapy, supporting its observed antiproliferative effects. acs.orgnih.gov

Rational Design: An "inverted virtual screening" approach has been used to identify potential biological targets for new eugenol-derived insecticides. preprints.orgrsc.orguminho.pt In this method, a library of known pesticide targets is screened to find which ones are most likely to bind to the new derivative. The top predicted targets are then further analyzed using more rigorous molecular dynamics simulations to validate the binding and estimate binding free energies, providing a strong rationale for further biological testing. rsc.orguminho.pt

By combining these computational approaches, researchers can build robust structure-activity relationship (SAR) models. These models help to identify the key structural features responsible for bioactivity, allowing for the focused synthesis of more potent and selective this compound derivatives, ultimately saving time and resources in the drug discovery process. acs.orgnih.gov

Reaction Mechanism Elucidation for this compound Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is fundamental to controlling reaction outcomes and designing novel synthetic pathways. Mechanistic studies often combine experimental evidence with computational analysis to provide a detailed picture of how bonds are formed and broken.

A key transformation of the eugenol scaffold involves the epoxidation of the allylic double bond, typically using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), followed by cleavage of the resulting epoxide ring. tandfonline.com The mechanism of the subsequent ring-opening is highly dependent on the reaction conditions. For example, the cleavage of epoxide eugenol with aluminum chloride hydrate (B1144303) has been investigated using Density Functional Theory (DFT). tandfonline.com Such computational studies help to determine the regioselectivity of the nucleophilic attack and the stereochemistry of the resulting diol or alkoxy alcohol product.

The cleavage of the benzyl ether group in this compound is another critical transformation, as it unmasks the phenolic hydroxyl group, which can be important for biological activity or for further derivatization. A standard method for this deprotection is palladium-catalyzed hydrogenation. The mechanism involves the oxidative addition of the C-O bond to the palladium(0) catalyst, followed by hydrogenolysis to release the free phenol and toluene (B28343) as a byproduct. organic-chemistry.org Alternatively, benzyl ethers can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), particularly for p-methoxybenzyl ethers where the electron-donating group stabilizes the intermediate carbocation formed during the reaction. organic-chemistry.org

For the synthesis of heterocyclic derivatives, such as the 1,2,3-triazoles, the mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is well-established. The reaction proceeds through a sequence of steps involving the formation of a copper acetylide, coordination with the azide, and subsequent cyclization to form the triazole ring, with the copper catalyst being regenerated at the end of the cycle.

In the biosynthesis of eugenol itself, a proposed reaction mechanism involves a quinone-methide intermediate. nih.gov This pathway is initiated by the deprotonation of the phenolic hydroxyl group, followed by the loss of a leaving group (e.g., acetate) from the side chain to form the highly reactive intermediate. Subsequent hydride attack at the C7 position yields the allyl-phenylpropene structure of eugenol. nih.gov While this mechanism applies to the free phenol, it provides insight into the inherent reactivity of the eugenol core, which can be harnessed in synthetic transformations, provided the hydroxyl group is deprotected from its benzyl ether form.

Biological and Pharmacological Investigations of Benzyl Eugenol

In Vitro Studies on Cellular Mechanisms of Action

The biological and pharmacological activities of benzyl (B1604629) eugenol (B1671780) and its parent compound, eugenol, have been the subject of numerous in vitro investigations. These studies have sought to elucidate the cellular and molecular mechanisms that underpin their observed therapeutic effects, which span anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Modulation of Cellular Signaling Pathways by Benzyl Eugenol

This compound and its derivatives have been shown to modulate a variety of cellular signaling pathways, which are critical in the regulation of cell growth, proliferation, and death. For instance, eugenol has been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. walshmedicalmedia.com By blocking the activation of NF-κB, eugenol can suppress the expression of pro-inflammatory genes and proteins. walshmedicalmedia.com

Furthermore, eugenol and its derivatives have been shown to interfere with the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. encyclopedia.pubnih.gov In both in vitro and in vivo studies, eugenol has been observed to promote the degradation of β-catenin in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate genes involved in cell proliferation and metastasis. encyclopedia.pub The E2F transcription factor 1/survivin oncogenic pathway is another target of eugenol, which has been shown to downregulate this pathway, leading to the inhibition of cancer cell growth. nih.gov Additionally, eugenol has been reported to inhibit the replication of the influenza A virus by hindering the activation of the ERK, p38MAPK, and IKK/NF-κB signal pathways. innovareacademics.in

Some eugenol derivatives, such as certain benzoxazine (B1645224) and aminomethyl derivatives, have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential to interfere with critical cellular signaling pathways. innovareacademics.in The binding of eugenol and related compounds like benzyl acetate (B1210297) to olfactory receptors can also trigger intracellular signaling cascades, which are fundamental to the sense of smell. scbt.com

Induction of Apoptosis and Cell Cycle Arrest by this compound Derivatives in Cancer Cell Lines

A significant body of research has focused on the ability of this compound and its derivatives to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. These actions are key mechanisms underlying their potential as anticancer agents. encyclopedia.pubnih.govresearchgate.netmdpi.com

Eugenol itself has been shown to induce apoptosis in human colon cancer cells (HCT-15 and HT-29) by disrupting the mitochondrial membrane potential, activating caspases-3 and PARP, and upregulating the p53 tumor suppressor gene. encyclopedia.pubnih.gov In breast cancer cell lines such as MCF-7 and MDA-MB-231, eugenol has been found to trigger apoptosis by increasing the levels of reactive oxygen species (ROS), which leads to cell cycle dysregulation and DNA damage. encyclopedia.pubnih.gov This is often accompanied by the downregulation of proliferative cell nuclear antigen (PCNA) and an increased expression of the pro-apoptotic protein Bax. encyclopedia.pubnih.gov

Several synthesized derivatives of eugenol have shown enhanced cytotoxic and pro-apoptotic activities compared to the parent compound. For example, certain benzoxazine and aminomethyl derivatives of eugenol have exhibited significant cytotoxicity against the MCF-7 breast cancer cell line. innovareacademics.in One particular derivative, 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e] encyclopedia.pubsmolecule.comoxazine, was found to be the most potent among those tested. innovareacademics.in Similarly, a biphenyl (B1667301) eugenol-derivative enantiomer, (S)-6,6'-dibromo-dehydrodieugenol, has demonstrated the ability to induce apoptosis in melanoma and neuroblastoma cells. mdpi.com

The table below summarizes the cytotoxic effects of some eugenol derivatives on the MCF-7 cancer cell line.

| Compound | LC50 (µg/ml) on MCF-7 Cells |

| 6-allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e] encyclopedia.pubsmolecule.comoxazine | 96.9 ± 6.84 |

| 6-allyl-3-benzyl-8-methoxy-3,4-dihydro-2H-benzo[e] encyclopedia.pubsmolecule.comoxazine | 26.4 ± 2.68 |

| 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e] encyclopedia.pubsmolecule.comoxazine | 21.7 ± 2.90 |

| 4-allyl-2-methoxy-6-((phenylamino)methyl)phenol | 58.4 ± 4.42 |

| 4-allyl-2-((benzylamino)methyl)-6-methoxyphenol | 29.2 ± 2.39 |

| 4-allyl-2-(((furan-2-ylmethyl)amino)methyl)-6-methoxyphenol | 45.7 ± 4.62 |

Data sourced from a study on the in vitro cytotoxicity of benzoxazine and aminomethyl derivatives of eugenol. innovareacademics.in

Effects on Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

This compound and its related compounds have demonstrated a complex relationship with reactive oxygen species (ROS) and oxidative stress pathways. nih.govresearchgate.netrsc.org Depending on the cellular context and concentration, these compounds can act as both antioxidants, protecting cells from oxidative damage, and pro-oxidants, inducing oxidative stress that can lead to cell death. walshmedicalmedia.comnih.gov This dual role is a key aspect of their biological activity.

As an antioxidant, eugenol is known to scavenge free radicals and inhibit lipid peroxidation. rsc.orgturkjps.org It can protect against oxidative damage by trapping active oxygen species and interfering with chain reactions. turkjps.org The antioxidant activity of eugenol is attributed to its ability to form complexes with reduced metals and prevent the formation of the iron-oxygen chelate complex, which initiates lipid peroxidation. turkjps.org The antioxidant effects of eugenol and its esters are based on preventing free radical formation, repairing oxidative damage, and eliminating damaged molecules. frontiersin.org

Conversely, in certain contexts, particularly in cancer cells, eugenol can act as a pro-oxidant. It can induce the production of ROS, leading to oxidative stress, which in turn can trigger apoptosis. encyclopedia.pubnih.govrsc.org For example, in human colon cancer cells, the formation of ROS potentiates the apoptotic action of eugenol by augmenting DNA fragmentation. encyclopedia.pubnih.gov In breast cancer cells, eugenol-induced ROS production leads to cell-cycle dysregulation and mitochondrial toxicity. encyclopedia.pubnih.gov

A comparative study of eugenol and its isomer, isoeugenol (B1672232), revealed that isoeugenol has a higher pro-oxidant activity, inducing significant ROS production over a wide range of concentrations. nih.gov The cytotoxicity of isoeugenol is linked to its ability to induce high ROS levels and deplete cellular glutathione (B108866) (GSH), possibly through the formation of benzyl radicals. nih.gov In contrast, the cytotoxicity of eugenol appears to be mediated by ROS-independent mechanisms, potentially involving phenoxyl radicals or eugenol quinone methide. nih.gov

The table below summarizes the comparative effects of eugenol and isoeugenol on ROS production and cytotoxicity.

| Compound | Cytotoxicity (CC50) | ROS Production |

| Eugenol | 0.395 mM | Not significant |

| Isoeugenol | 0.0523 mM | Significant |

Data sourced from a comparative study on the antioxidant/prooxidant activities of eugenol and isoeugenol. nih.gov

Influence on Inflammatory Mediators and Responses

This compound and its parent compound, eugenol, have well-documented anti-inflammatory properties, which are attributed to their ability to modulate various inflammatory mediators and responses. walshmedicalmedia.comnih.govnih.govresearchgate.netcaringsunshine.com

Eugenol has been shown to inhibit the synthesis of several key pro-inflammatory mediators. These include prostaglandins (B1171923) and leukotrienes, which are products of the arachidonic acid metabolism. nih.gov Specifically, eugenol inhibits the cyclooxygenase (COX) pathway, leading to a decrease in the production of prostaglandins and thromboxanes. nih.gov It also has a lesser inhibitory effect on the lipoxygenase pathway, which is responsible for the production of leukotrienes. nih.gov

Furthermore, eugenol has been found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are upregulated during inflammation and contribute to the inflammatory process. nih.govresearchgate.net It also inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

The anti-inflammatory effects of eugenol are also linked to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. walshmedicalmedia.comnih.gov By inhibiting NF-κB, eugenol can effectively downregulate the entire inflammatory cascade. walshmedicalmedia.com In addition to these mechanisms, eugenol has been reported to reduce neutrophil chemotaxis and decrease the generation of superoxide, a reactive oxygen species that contributes to inflammation. nih.gov

Semi-synthetic derivatives of eugenol have also been developed and investigated for their anti-inflammatory potential. nih.gov For example, certain eugenol derivatives have been designed to act as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, a class of drugs known to regulate inflammatory responses. nih.gov

Impact on Microbial Cell Wall and Membrane Integrity

This compound and its related compounds have demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi. sci-hub.boxresearchgate.net A primary mechanism underlying this activity is their ability to disrupt the integrity of microbial cell walls and membranes. nih.govmdpi.comresearchgate.net

Eugenol has been shown to interact with the cell membranes of bacteria, causing an increase in permeability. sci-hub.boxnih.gov This hyperpermeability leads to the leakage of essential intracellular components, such as ions and nucleic acids, which ultimately results in cell death. sci-hub.boxnih.gov The disruptive action of eugenol on the plasma membrane has been confirmed through various methods, including the observation of the release of 260 nm absorbing materials and increased uptake of crystal violet into the cells. nih.gov

In addition to increasing permeability, eugenol can also alter the fatty acid profile of the cell membrane in different bacteria, further compromising its function. sci-hub.boxmdpi.com Scanning electron microscopy has revealed morphological alterations in bacteria treated with eugenol, providing visual evidence of its damaging effects on the cell surface. nih.govmdpi.com

Against fungi, such as Candida albicans, eugenol has been found to disrupt the cell wall, a structure that is essential for maintaining the shape and integrity of the fungal cell. researchgate.net This disruption leads to cell leakage and alterations in the ultrastructure and cell surface morphology of the fungus. researchgate.net

The antimicrobial activity of eugenol is also attributed to its ability to inhibit certain bacterial enzymes, including ATPase, which is involved in energy production. mdpi.com The disruption of the cell membrane and the inhibition of essential enzymes create a multi-pronged attack that is effective against a wide range of microorganisms. researchgate.netmdpi.com

Enzyme Inhibition Studies of this compound and its Analogues

This compound and its analogues have been the subject of numerous studies investigating their potential to inhibit the activity of various enzymes. smolecule.comnih.govnih.govresearchgate.net This enzyme inhibitory activity is a key mechanism underlying some of their observed pharmacological effects.

One area of significant research has been the inhibition of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). smolecule.comresearchgate.net The inhibition of AChE is a therapeutic strategy for Alzheimer's disease. Novel eugenol derivatives have been synthesized and tested for their ability to inhibit AChE, with some compounds demonstrating effective inhibitory profiles. researchgate.net

Eugenol and its derivatives have also been investigated for their ability to inhibit carbonic anhydrase (CA) isoforms. researchgate.net CAs are involved in a variety of physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and certain types of cancer. researchgate.net Some novel eugenol derivatives have shown effective inhibition of both cytosolic and tumor-associated CA isoforms. researchgate.net

In the context of inflammation, eugenol has been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. researchgate.net Molecular docking studies have suggested that the anti-inflammatory and analgesic properties of some O-benzyloxime derivatives of eugenol may be related to their ability to inhibit COX enzymes, with a slight preference for COX-1. researchgate.net

Furthermore, eugenol has been found to inhibit the activity of cytochrome P450 (CYP) enzymes in human liver microsomes. nih.gov Specifically, eugenol has been shown to inhibit CYP1A2, CYP2C9, CYP2D6, and CYP3A4 in a dose-dependent manner. nih.gov This has implications for potential herb-drug interactions, as these enzymes are responsible for the metabolism of a wide range of medications. nih.gov

Eugenol has also been shown to inhibit the production of extracellular enzymes, such as alpha-amylase and protease, by the bacterium Bacillus subtilis. nih.gov This suggests a potential role for eugenol in controlling bacterial growth and virulence.

The table below provides a summary of the inhibitory effects of eugenol on various human cytochrome P450 enzymes.

| Enzyme | IC50 of Eugenol |

| CYP1A2 | > 100 µM |

| CYP2C9 | Not determined, but significant inhibition observed |

| CYP2D6 | 11.09 ± 3.49 µM |

| CYP3A4 | 13.48 ± 3.86 µM |

Data sourced from a study on the effect of eugenol on cytochrome P450 activity in human liver microsomes. nih.gov

In Vivo Pharmacological Activity Assessments

The transition from in vitro to in vivo studies is a critical step in evaluating the therapeutic potential of any compound. For eugenol and its derivatives, including this compound, in vivo assessments in preclinical models are essential to understand their efficacy, mechanisms of action, and potential for clinical application.

Preclinical Models for Therapeutic Efficacy of this compound

While research specifically documenting preclinical models for this compound is emerging, the broader family of eugenol derivatives has been extensively studied using various in vivo systems. These established models provide a clear framework for assessing the therapeutic efficacy of this compound.

Cancer xenograft models are a primary tool. nih.gov In these models, human cancer cell lines, such as the MDA-MB-231 breast cancer line, are injected into immunocompromised mice, which then develop tumors. nih.govencyclopedia.pub The efficacy of a test compound is evaluated by measuring the reduction in tumor growth and monitoring biomarkers like the proliferation marker Ki-67 and the blood vessel marker CD31. nih.govencyclopedia.pub Animal models where precancerous lesions are induced by carcinogens are also utilized to study the preventative and therapeutic effects of these compounds on cancer development. nih.govresearchgate.net

For inflammatory disorders, rat models of arthritis are commonly employed. caringsunshine.com In these models, inflammation is induced in the paws of the animals, and the efficacy of a compound is determined by its ability to reduce paw edema and lower the levels of pro-inflammatory markers. caringsunshine.com

In the context of infectious diseases, in vivo models are used to assess antimicrobial and anti-parasitic activity. For instance, a rat middle ear model has been used to study the ability of eugenol to inhibit Staphylococcus aureus colonization and biofilm formation. walshmedicalmedia.cominnovareacademics.in For parasitic infections like leishmaniasis, BALB/c mice infected with Leishmania species serve as a standard preclinical model to test the efficacy of compounds administered orally or via other routes. researchgate.net

Investigation of this compound in Disease Models (e.g., Cancer, Inflammatory Disorders, Microbial Infections)

The investigation of eugenol and its derivatives in various disease models has laid the groundwork for understanding the potential applications of this compound.

Cancer: Eugenol has demonstrated efficacy in preclinical models of several cancers, including breast, cervical, and colon cancer. nih.govencyclopedia.pub In a mouse xenograft model of breast cancer, the combination of eugenol and the chemotherapy drug cisplatin (B142131) led to a significant reduction in tumor development. nih.gov Studies on colon cancer cells have shown that eugenol can inhibit the expression of COX-2, an enzyme involved in inflammation and colon carcinogenesis. encyclopedia.pub A specific this compound derivative, 4-(3-(4-allyl-2-methoxyphenoxy)propyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole, has shown significant activity against Leishmania parasites in mice, highlighting the therapeutic potential of this structural class. researchgate.net

Inflammatory Disorders: Eugenol is known to suppress the expression of cyclooxygenase II (COX-2) enzyme and inhibit the activation of NF-kappa B (NF-kB), a key regulator of inflammation. turkjps.org Studies in rat models have shown that eugenol can effectively reduce inflammation-associated symptoms like paw edema. caringsunshine.com

Microbial and Parasitic Infections: Eugenol exhibits broad-spectrum antimicrobial activity. In vivo studies have demonstrated its ability to reduce bacterial colonization in rats. walshmedicalmedia.cominnovareacademics.in Its derivatives have shown particular promise against parasitic diseases. A study on cutaneous leishmaniasis in BALB/c mice found that an orally administered eugenol derivative containing a 1,2,3-triazole moiety (a structure related to this compound derivatives) was as effective as the standard drug, glucantime, in reducing lesion size and parasite load. researchgate.net

| Disease Category | Model Organism | Compound Type | Key Findings | Reference |

|---|---|---|---|---|

| Cancer (Breast) | Nude Mice (Xenograft) | Eugenol | Combination with cisplatin reduced tumor growth and expression of Ki-67. | nih.gov |

| Inflammatory Disorders | Rat | Eugenol | Reduced paw edema and inflammatory markers. | caringsunshine.com |

| Bacterial Infection | Rat | Eugenol | Decreased S. aureus colonization in the middle ear. | walshmedicalmedia.cominnovareacademics.in |

| Parasitic Infection (Leishmaniasis) | BALB/c Mice | Eugenol Derivative | Oral administration reduced lesion size and parasite load, comparable to glucantime. | researchgate.net |

Synergistic and Antagonistic Effects in Combination Therapies involving Eugenol and its Derivatives

A significant area of investigation is the use of eugenol and its derivatives in combination therapies to enhance efficacy and overcome drug resistance.

Synergy with Antibiotics: Eugenol has demonstrated synergistic effects when combined with conventional antibiotics against Gram-negative bacteria. turkjps.org It appears to damage the bacterial cell membrane, which increases the penetration and effectiveness of antibiotics like vancomycin (B549263) and β-lactams. innovareacademics.inturkjps.org This synergistic interaction allows for a greater antimicrobial effect than either agent used alone. walshmedicalmedia.comturkjps.org

Synergy with Antifungals and Other Natural Compounds: Combinations of eugenol with other essential oil components, such as carvacrol (B1668589), cinnamaldehyde (B126680), and thymol, have shown synergistic antibacterial and antifungal activity. walshmedicalmedia.comturkjps.org For example, a combination of eugenol and carvacrol was highly effective at eliminating bacterial biofilms. walshmedicalmedia.cominnovareacademics.in

Synergy with Chemotherapeutic Agents: In cancer therapy, eugenol has been shown to work synergistically with several chemotherapy drugs. When combined with 5-fluorouracil, it exhibited increased cytotoxicity against cervical cancer cells. walshmedicalmedia.cominnovareacademics.in Similarly, combination with gemcitabine (B846) resulted in a significant decrease in colon cancer cell viability. turkjps.org An in vivo study showed potent anticancer activity when eugenol was combined with cisplatin in a breast cancer model. nih.govencyclopedia.pub This approach may help reduce the toxicity of conventional chemotherapy by allowing for lower effective doses. nih.gov

| Combination Agent | Target/Disease | Observed Effect | Reference |

|---|---|---|---|

| Vancomycin / β-lactam antibiotics | Gram-negative bacteria | Increased antimicrobial effect due to enhanced membrane damage. | innovareacademics.inturkjps.org |

| Carvacrol / Cinnamaldehyde | Bacteria / Fungi | Greater antibacterial and antifungal activity. | walshmedicalmedia.comturkjps.org |

| Cisplatin | Breast Cancer | Potent anticancer activity in vivo. | nih.govencyclopedia.pub |

| 5-Fluorouracil | Cervical Cancer | Increased cytotoxicity and apoptosis in cancer cells. | walshmedicalmedia.cominnovareacademics.in |

| Gemcitabine | Colon Cancer | Significant decrease in cancer cell viability. | turkjps.org |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.

Identification of Key Structural Features for Enhanced Bioactivity

SAR studies on eugenol and its derivatives have identified several molecular features critical for their pharmacological effects. The goal of these studies is to modify the eugenol scaffold to create new molecules with enhanced activity. mdpi.com

The core structure of eugenol, with its phenolic hydroxyl (-OH) group at C-1, a methoxy (B1213986) (-OCH₃) group at C-2, and an allyl group at C-4, is the foundation for its bioactivity. iomcworld.com SAR studies have shown that modifications at these sites can significantly alter the compound's properties.

The Phenolic Hydroxyl Group: The -OH group is a key feature. Its modification, for instance, by creating β-amino alcohol or β-alkoxy alcohol derivatives, has been shown to enhance cytotoxic properties against cancer cells compared to the parent eugenol molecule. mdpi.com

The Allyl Group: The allyl substituent at C-4 is also influential. Alterations to this side chain can impact the molecule's interaction with biological targets. iomcworld.com

The Benzene (B151609) Ring: Adding substituents to the benzene ring, such as nitro (NO₂) groups, can lead to derivatives with remarkable antifungal activities. iomcworld.com

Molecular Hybridization: A successful strategy involves combining the eugenol structure with other bioactive moieties. For example, creating hybrids with 1,2,3-triazole has led to compounds with potent antifungal and antileishmanial activity. researchgate.netacs.org The presence of electron-donating groups on the benzyl ring of these triazole derivatives can further enhance their efficacy. acs.org

These findings demonstrate that strategic chemical modifications to the eugenol structure can lead to derivatives with significantly improved and more selective bioactivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR is a computational approach used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the efficacy of new, unsynthesized derivatives. walisongo.ac.id Several QSAR studies have been conducted on eugenol derivatives to model their antioxidant, antimicrobial, and antileishmanial activities. researchgate.net

These models use molecular descriptors—such as electronic, hydrophobic, and steric parameters—to build a mathematical equation that predicts biological activity (e.g., IC₅₀ values). walisongo.ac.id

Key descriptors found to be significant in QSAR models for eugenol derivatives include:

Electronic Descriptors: Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy difference between HOMO and LUMO (Gap), and the net charges on specific atoms (e.g., C-6, C-7, O-12) have a significant effect on activity. walisongo.ac.id For antioxidant activity, HOMO and Gap energies play a major role.

Hydrophobic Descriptors: The partition coefficient (log P) is a crucial parameter that describes the hydrophobicity of a molecule and influences its ability to cross cell membranes.

Steric and Topological Descriptors: Parameters like the Balaban index and polarizability, which relate to the molecule's size and shape, are also important predictors of activity.

One QSAR study on the antioxidant activity of eugenol derivatives produced the following equation: Log IC₅₀ = 6.442 + (26.257)HOMO + (9.231)GAP + (0.056)LOGP – (0.433)BALABAN

Such models provide valuable insights, demonstrating that the bioactivity of eugenol derivatives is a multifactorial property. researchgate.net By using these validated QSAR equations, researchers can computationally screen and prioritize new this compound derivatives for synthesis, focusing on those predicted to have the most potent therapeutic effects. walisongo.ac.id

Molecular Docking and Ligand-Protein Interaction Analysis for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis provides valuable insights into the binding affinity and interaction of a ligand, such as this compound, with the active site of a target protein. Such studies are crucial in understanding the potential pharmacological mechanisms of a compound.

Research into the bioactivity of eugenol and its derivatives has included molecular docking studies to elucidate their potential as therapeutic agents. In one such study, the potential of eugenol and its derivatives, including this compound (referred to as eugenol benzyl ether), as inhibitors of Leishmania mexicana Arginase (LmArg) was investigated. drugbank.com The inhibition of this enzyme is a key target in the development of antileishmanial drugs as it is crucial for the parasite's growth and development. drugbank.com

The molecular docking results were evaluated based on the inhibition constant (Ki), which indicates the concentration required to produce half-maximum inhibition. A lower Ki value signifies a stronger binding affinity and more effective inhibition. The study revealed that this compound demonstrated a notable inhibitory potential against LmArg. drugbank.com

The binding affinities of eugenol and its derivatives, as determined by their inhibition constants, are presented in the table below.

| Compound | Inhibition Constant (Ki) in µM |

| Acetyl eugenol | 36.05 |

| This compound (Eugenol benzyl ether) | Not explicitly quantified in the abstract but noted for its potential |

| Eugenol | Not explicitly quantified in the abstract |

| Eugenol benzoate (B1203000) | Not explicitly quantified in the abstract |

| Methyl eugenol | Not explicitly quantified in the abstract |

| Pentamidine (standard drug) | Higher Ki than acetyl eugenol |

| Data sourced from a molecular docking study on Leishmania maxicana Arginase. drugbank.com |

The visualization of the ligand-protein complex in 2D provided insights into the interactions between the compounds and the active site of the LmArg enzyme. drugbank.com The study highlighted that the derivatives, including this compound, showed interaction with the Mn2+ ions present in the active site of LmArg, which is a characteristic interaction for inhibitors of this enzyme. drugbank.com While acetyl eugenol showed the most promising inhibition constant, the investigation of this compound as an inhibitor of LmArg contributes to the understanding of its pharmacological potential. drugbank.com

Further computational studies are necessary to explore the interaction of this compound with a wider range of protein targets to fully understand its pharmacological profile.

Toxicological and Safety Evaluations of Benzyl Eugenol

In Vitro Cytotoxicity Assessments on Normal and Cancer Cell Lines

Research into the cytotoxic effects of eugenol (B1671780) derivatives has demonstrated that the addition of a benzyl (B1604629) group can influence potency. A study evaluating various synthesized benzoxazine (B1645224) and aminoethyl derivatives of eugenol reported on their cytotoxicity against the MCF-7 breast cancer cell line. mdpi.cominnovareacademics.in Among the analogs, certain benzyl derivatives were found to be potent cytotoxic agents. mdpi.com Specifically, 6-allyl-3-benzyl-8-methoxy-3,4-dihydro-2H-benzo[e] nih.govscentspiracy.comoxazine and 4-allyl-2-(benzylaminomethyl)-6-methoxyphenol showed significant cytotoxicity with LC50 values of 26.4 µg/ml and 29.2 µg/ml, respectively. innovareacademics.in Another benzoxazine derivative, 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e] nih.govscentspiracy.comoxazine , exhibited even higher cytotoxicity. innovareacademics.in These findings suggest that the specific chemical structure of benzyl-containing eugenol derivatives is a key determinant of their cytotoxic activity. mdpi.cominnovareacademics.in

In broader studies, eugenol itself has shown varied cytotoxic effects. It was found to be toxic to human VH10 fibroblasts and Caco-2 colon cancer cells but not to HepG2 hepatoma cells. nih.gov Eugenol has also been reported to induce apoptosis in human breast cancer cells and inhibit the proliferation of melanoma cells. nih.govturkjps.org Some research suggests that the formation of benzyl radicals may be linked to the cytotoxic mechanisms of related compounds like isoeugenol (B1672232), which tends to be more cytotoxic than eugenol. nih.govnih.gov

Genotoxicity and Mutagenicity Profiling of Benzyl Eugenol

Direct studies on the genotoxicity and mutagenicity of this compound are not prominent in the available literature. However, the profiles of eugenol and related alkenylbenzenes have been investigated, revealing a complex picture. Eugenol has been reported to produce DNA strand breaks in proficient Chinese hamster ovary (AA8) cells but not in repair-deficient (EM9) cells. vigon.com Other studies have shown that eugenol can have both genotoxic and antigenotoxic effects, depending on the dose and the experimental system. turkjps.org For example, it showed an inhibitory effect on tobacco-induced mutagenicity in the Ames test but was found to be genotoxic in cultures of Chinese hamster cells. turkjps.orgheraproject.com

For the related compound isoeugenol benzyl ether , a safety data sheet indicates that there is no data available to suggest the product or its components are mutagenic or genotoxic. nih.gov Similarly, isoeugenol has generally tested negative in bacterial and mammalian genotoxicity screenings. publichealthinafrica.org Given the lack of specific data for this compound, its genotoxic potential remains uncharacterized.

Studies on Systemic Toxicity in Animal Models

Specific systemic toxicity studies in animal models for this compound were not found in the searched literature. However, a 28-day study on a structurally similar compound, isoeugenol benzyl ether , provides some insight. ixom.com In this study, rats were administered the compound by gavage at doses of 60, 120, and 240 mg/kg body weight/day. ixom.com The highest dose resulted in decreased body weight, blood glucose, blood urea, and relative liver weights for both sexes. ixom.com No dose-related histopathological changes were observed in any organs, and the no-effect level was determined to be 60 mg/kg body weight/day. ixom.com

In vivo studies on eugenol derivatives have also been conducted. Benzoxazine and aminomethyl derivatives of eugenol were tested in mice with fibrosarcoma, showing an ability to reduce tumor incidence and weight at doses of 20, 40, and 80 mg/kg body weight. scielo.br These studies indicate that benzyl modifications of eugenol create compounds with biological activity that warrants further toxicological investigation.

Ecotoxicological Impact Assessments of this compound

Specific ecotoxicological data for this compound is scarce. A safety data sheet for benzyl isoeugenol states that the product is not classified as environmentally hazardous, but it does not rule out the possibility of harm from large or frequent spills. nih.gov It also notes that no data is available on the substance's degradability, bioaccumulative potential, or mobility in soil. nih.gov Another source indicates that this compound is toxic to aquatic life with long-lasting effects.

The parent compound, eugenol, has undergone more extensive ecotoxicological testing. Studies have shown it to be toxic to various aquatic organisms. For instance, concentrations of 50, 75, and 100 mg/L were found to be toxic to the microcrustacean Daphnia magna, the bacterium Aliivibrio fischeri, and the alga Desmodesmus subspicatus. Daphnia magna appeared to be the most sensitive of the organisms tested. The lack of a complete dataset for this compound itself means its full environmental impact is not yet understood.

Interactions with Other Chemical Entities in Toxicological Contexts

The toxicological interactions of this compound with other chemicals have been explored in the context of flavor mixtures. One study investigated the effect of introducing eugenol into mixtures containing benzyl alcohol , phenylethanol, and cinnamaldehyde (B126680) on the nematode Caenorhabditis elegans. The research found that binary mixtures of benzyl alcohol, phenylethanol, and cinnamaldehyde could have synergistic toxicological interactions.

Mentioned Compounds

Analytical Methodologies for Benzyl Eugenol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For benzyl (B1604629) eugenol (B1671780), several chromatographic methods are pivotal for its isolation and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Benzyl Eugenol Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In the context of analyzing essential oils and plant extracts where this compound may be present, GC-MS allows for the identification of numerous components within a single sample. scilit.comnih.govchemicalpapers.com For instance, studies on plant extracts have successfully used GC-MS to identify a wide range of volatile compounds, including benzyl alcohol and eugenol, which are structurally related to this compound. chemicalpapers.comresearchgate.net

The process involves injecting a sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. mdpi.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. The retention time from the GC and the mass spectrum from the MS together provide high confidence in the identification of the compound. mst.dk Quantitative analysis can also be performed by comparing the peak area of the analyte to that of a known standard. mst.dk

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value/Description |

| GC/MS Instrument | Thermo Finnigan, DSQ |

| Column | Valcobond VB-1, 30 m x 0.25 mm, film: 1.5 µm |

| Carrier Gas | Helium, constant flow: 1.0 ml/min |

| Injector Temperature | 290°C |

| Oven Temperature Program | 40°C for 1 min, then 10°C/min to 260°C, hold for 2 min |

| MS Parameters | Autotune, 35-300 m/z, solvent delay: 4.0 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Sampling Method | Solid Phase Micro Extraction (SPME) with 100 µm PDMS fiber |

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.comsielc.com In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.comsciensage.info

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound can be effectively analyzed using a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.comsielc.com

Various detectors can be coupled with HPLC for the quantification of this compound:

UV-Visible (UV-Vis) Detection: This is a common and cost-effective detection method. Eugenol, a related compound, is often detected at wavelengths around 280 nm or 282 nm. phytojournal.comphytojournal.com

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths simultaneously, which can aid in peak purity assessment and compound identification. sciensage.info

Fluorescence Detection: While less common for this specific compound unless derivatized, fluorescence detection can offer higher sensitivity and selectivity for fluorescent analytes.

HPLC methods for related compounds have been extensively validated according to International Conference on Harmonization (ICH) guidelines, demonstrating good linearity, accuracy, precision, and robustness. sciensage.infophytojournal.comphytojournal.com

Table 2: HPLC Conditions for Eugenol and Related Compounds Analysis

| Parameter | Description |

| HPLC System | Jasco PU-980 pump, AS-2057 auto sampler, Jasco UV-970 detector |

| Column | Cosmosil C18 (150 mm X 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: Acetonitrile: Water (10:50:40, v/v/v) |

| Flow Rate | 0.7 mL/min to 1.0 mL/min |

| Detection | UV at 215 nm or 280 nm |

| Temperature | Ambient |

Thin-Layer Chromatography (TLC) in this compound Research

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and separation of compounds. In the context of this compound and related compounds like eugenol, TLC is often used for preliminary analysis, to monitor reaction progress, and to determine appropriate solvent systems for column chromatography. tdl.orgbiotech-asia.org

A TLC analysis involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. ukim.mk The plate is then placed in a developing chamber with a suitable mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the sample migrate at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. biotech-asia.org For instance, a mobile phase of toluene (B28343) and ethyl acetate (B1210297) has been used for the separation of compounds in clove oil. ukim.mkresearchgate.net The separated spots are visualized under UV light or by spraying with a visualizing reagent. ukim.mkoup.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. ukim.mk

Spectroscopic Approaches for Characterization and Quantification

Spectroscopy involves the interaction of electromagnetic radiation with matter and is indispensable for the structural elucidation and quantification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of a molecule. researchgate.netjournalgrid.com For this compound, NMR would provide detailed information about the number and types of protons and carbons, their chemical environments, and their connectivity.

¹H NMR: Provides information on the different types of protons in the molecule and their neighboring protons. For example, in the related compound eugenol, distinct signals are observed for the methoxy (B1213986) group, the aromatic protons, and the protons of the allyl group. uncp.edu

¹³C NMR: Shows the different types of carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum of eugenol clearly distinguish between the aromatic, alkene, and methoxy carbons. researchgate.netuncp.edu

Advanced NMR techniques, such as HETCOR (Heteronuclear Correlation), can be used to establish direct one-bond correlations between protons and the carbons they are attached to, further aiding in the unambiguous assignment of signals. uncp.edu The structural elucidation of compounds synthesized from eugenol often relies heavily on NMR analysis to confirm the successful transformation. kemdikbud.go.idaip.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Eugenol

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (OCH₃) | 3.764 (s) | 55.598 |

| 2, 3 (Aromatic C) | - | 146.411 or 143.798 |

| 4, 5, 7 (Aromatic C-H) | 6.600-6.889 (m) | 111.082, 114.258, 121.030 |

| 6 (Aromatic C) | - | 131.701 |

| 8 (CH₂) | 3.276 (d) | 39.642 |

| 9 (=CH) | 5.179-5.985 (m) | 137.730 |

| 10 (=CH₂) | 4.946-5.147 (m) | 115.262 |

Data based on analysis of eugenol. uncp.edu

Infrared (IR) Spectroscopy in this compound Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance or transmittance of IR radiation versus frequency (or wavenumber).

For this compound, IR spectroscopy would reveal characteristic absorption bands corresponding to its functional groups. By examining the IR spectrum of the related compound eugenol, we can infer the expected peaks for this compound. brainly.com The IR spectrum of eugenol shows:

A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. brainly.com This would be absent in this compound, which has an ether linkage instead.

Peaks in the 2800-3100 cm⁻¹ region due to C-H stretching of alkyl groups. brainly.com

Peaks around 1500-1600 cm⁻¹ indicating the C=C stretching of the aromatic ring. brainly.com

A peak between 1620-1680 cm⁻¹ for the C=C stretching of the alkene group. brainly.com

C-O stretching bands, for the ether and phenolic groups, are also identifiable. africanjournalofbiomedicalresearch.com

The presence or absence of certain peaks can confirm chemical transformations. For example, the disappearance of the broad O-H band and the appearance of new ether-related bands would confirm the benzylation of eugenol to form this compound.

Table 4: Characteristic IR Absorption Bands for Functional Groups in Eugenol

| Functional Group | Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) stretch | 3200-3600 |

| Aromatic (C=C) stretch | 1500-1600 |

| Alkene (C=C) stretch | 1620-1680 |

| Alkyl (C-H) stretch | 2800-3100 |

| C-O stretch | 1000-1300 |

Data based on analysis of eugenol. brainly.comafricanjournalofbiomedicalresearch.com

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is a cornerstone analytical technique for the identification and quantification of chemical compounds, including this compound and its related structures. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), MS provides high sensitivity and specificity, making it invaluable for research.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for the analysis of volatile and semi-volatile compounds such as fragrance ingredients. sci-hub.segcms.cz In a typical GC-MS setup, the sample is first vaporized and separated based on its components' boiling points and interactions with a capillary column. nih.gov As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Impact (EI) is a common ionization technique used in GC-MS, where high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. nih.gov The resulting ions—the molecular ion (the intact molecule with one electron removed) and various fragment ions—are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a unique fingerprint of the compound. For aromatic esters like this compound, characteristic fragmentation patterns would be expected. These patterns often involve cleavage of the ester bond and fragmentation of the benzyl and eugenol moieties. miamioh.edulibretexts.org For instance, the fragmentation of benzyl esters can involve a rearrangement that produces specific ions. miamioh.edu The mass spectrum of eugenol itself shows a prominent molecular ion peak and characteristic fragments. semanticscholar.org Analysis of complex mixtures containing numerous fragrance components, including alcohols, esters, aldehydes, and ketones, relies on the ability of the mass spectrometer to distinguish between co-eluting peaks on the chromatogram. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. rroij.com In LC-MS, separation occurs in the liquid phase. The eluent from the LC column is introduced into the MS ion source, commonly an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. rroij.comlabrulez.com These are "soft" ionization techniques that typically result in less fragmentation and a more prominent molecular ion, which is useful for confirming the molecular weight of the analyte. ethz.ch For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. mdpi.com This technique was used to analyze eugenol derivatives, where photochemical reaction products were identified using an ESI-Ion Trap MSn system. rroij.com

Recent advancements in ionization technology, such as Dielectric Barrier Discharge Ionization (DBDI), offer rapid analysis with minimal sample preparation. ethz.ch In one study, DBDI-MS was used for the direct and sensitive analysis of fragrance allergens, including eugenol and benzyl benzoate (B1203000), demonstrating low limits of detection (LODs) in the parts-per-billion (ppb) range. ethz.ch

Table 1: GC-MS Parameters for Fragrance Compound Analysis

| Parameter | Value/Description | Reference |

| GC Instrument | Shimadzu GC-2014, Thermo Finnigan DSQ | rroij.commst.dk |

| Column | Agilent HP-5 (60 m x 0.32 mm, 0.25 µm film) | rroij.com |

| Valcobond VB-1 (30 m x 0.25 mm, 1.5 µm film) | mst.dk | |

| Carrier Gas | Helium | mst.dk |

| Oven Program | Example: 100°C (2 min), then 5°C/min to 140°C, then 10°C/min to 200°C | rroij.com |

| Injector Temp. | 290-300°C | rroij.commst.dk |

| MS Ionization | Electron Impact (EI) at 70 eV | nih.gov |

| Mass Range | e.g., 35-300 m/z | mst.dk |

Advanced Analytical Techniques for Complex Matrix Analysis (e.g., Biological Samples, Environmental Matrices)

Analyzing this compound and similar compounds in complex matrices such as biological fluids, cosmetic products, or environmental samples presents significant challenges. mdpi.comnih.gov These matrices contain numerous interfering substances that can mask the analyte signal or affect the accuracy and precision of the analysis. nih.gov To overcome these issues, advanced analytical techniques that combine sophisticated sample preparation with highly selective detection are required.